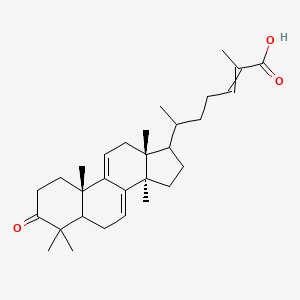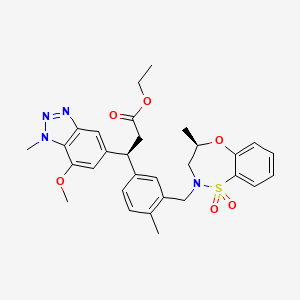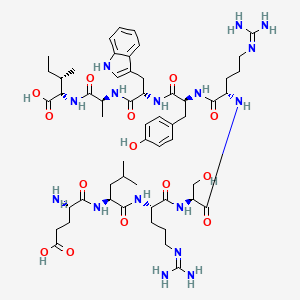
Deoxypyridinoline chloride-d4 (trihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxypyridinoline chloride-d4 (trihydrochloride) is a labeled analogue of deoxypyridinoline chloride trihydrochloride. This compound is primarily used as a biochemical marker for bone resorption and osteoclastic activity. It is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones .
Métodos De Preparación
The synthetic routes and reaction conditions for deoxypyridinoline chloride-d4 (trihydrochloride) involve the incorporation of deuterium atoms into the deoxypyridinoline molecule. The preparation typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods may include the use of advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and isotopic labeling of the compound .
Análisis De Reacciones Químicas
Deoxypyridinoline chloride-d4 (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Deoxypyridinoline chloride-d4 (trihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a reference material for the monitoring of bone metabolism. In biology, it serves as a marker for bone resorption and osteoclastic activity. In medicine, it is used in the diagnosis and monitoring of bone diseases such as osteoporosis, bone metastasis, and Paget’s disease. In industry, it is utilized in the development of bone-active agents and treatments .
Mecanismo De Acción
The mechanism of action of deoxypyridinoline chloride-d4 (trihydrochloride) involves its role as a biochemical marker for bone resorption. It is excreted unmetabolized in urine and provides a specific measure of osteoclastic activity. The molecular targets and pathways involved include the degradation of type I collagen in bones, which releases deoxypyridinoline into the bloodstream and eventually into the urine .
Comparación Con Compuestos Similares
Deoxypyridinoline chloride-d4 (trihydrochloride) can be compared with other similar compounds such as pyridinoline and deoxypyridinoline. While pyridinoline is another pyridinium cross-link that provides structural stiffness to collagen, deoxypyridinoline is more specific to bone resorption and osteoclastic activity. The uniqueness of deoxypyridinoline chloride-d4 (trihydrochloride) lies in its isotopic labeling, which allows for more precise and accurate measurements in scientific research .
Propiedades
Fórmula molecular |
C18H32Cl4N4O7 |
|---|---|
Peso molecular |
562.3 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-4,4,5,5-tetradeuteriohexanoic acid;chloride;trihydrochloride |
InChI |
InChI=1S/C18H28N4O7.4ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;;;;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);4*1H/t12-,13-,14-;;;;/m0..../s1/i1D2,2D2;;;; |
Clave InChI |
NMZMXTSMKCPCKM-OIXUQPACSA-N |
SMILES isomérico |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N)O.Cl.Cl.Cl.[Cl-] |
SMILES canónico |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.Cl.Cl.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)


![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)




![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)



